LY465608 Achieves Comparable Glycemic Efficacy to Rosiglitazone in ZDF Rats While Diverging Metabolically
In hyperglycemic male Zucker diabetic fatty (ZDF) rats, LY465608 dose-dependently lowered plasma glucose with an ED₅₀ for glucose normalization of 3.8 mg·kg⁻¹·day⁻¹ [1]. This glycemic efficacy is comparable to that reported for the selective PPARγ agonist rosiglitazone in the same model, where the ED₅₀ for plasma glucose reduction was 3.63 mg·kg⁻¹·day⁻¹ [2]. However, despite similar impacts on glycemia, further characterization of LY465608 revealed metabolic changes distinct from a selective PPAR-γ agonist, including a lower respiratory quotient and less fat accumulation, attributable to its concomitant PPARα agonism [1]. This evidence supports the selection of LY465608 over selective PPARγ agonists when a more balanced metabolic profile is desired.
| Evidence Dimension | In vivo glucose-lowering efficacy (ED₅₀) |
|---|---|
| Target Compound Data | 3.8 mg·kg⁻¹·day⁻¹ |
| Comparator Or Baseline | Rosiglitazone: 3.63 mg·kg⁻¹·day⁻¹ (plasma glucose ED₅₀ in ZDF rats) |
| Quantified Difference | Similar ED₅₀ values (3.8 vs. 3.63 mg·kg⁻¹·day⁻¹); distinct metabolic outcomes (lower respiratory quotient, less fat accumulation with LY465608) |
| Conditions | Oral administration in hyperglycemic male Zucker diabetic fatty (ZDF) rats |
Why This Matters
Demonstrates that LY465608 offers equivalent glucose-lowering potency to a standard-of-care PPARγ agonist while conferring a differentiated metabolic signature, a key consideration for studies aiming to decouple glycemic control from adverse metabolic effects.
- [1] Etgen GJ, Oldham BA, Johnson WT, et al. A tailored therapy for the metabolic syndrome: the dual peroxisome proliferator-activated receptor-alpha/gamma agonist LY465608 ameliorates insulin resistance and diabetic hyperglycemia while improving cardiovascular risk factors in preclinical models. Diabetes. 2002 Apr;51(4):1083-7. View Source
- [2] Lohray BB, Lohray VB, Bajji AC, Kalchar S, Poondra RR, Padakanti S, Chakrabarti R, Vikramadithyan RK, Misra P, Juluri S, Mamidi NV, Rajagopalan R. (-)3-[4-[2-(Phenoxazin-10-yl)ethoxy]phenyl]-2-ethoxypropanoic acid [(-)DRF 2725]: a dual PPAR agonist with potent antihyperglycemic and lipid modulating activity. J Med Chem. 2001 Aug 2;44(16):2675-8. (Data for rosiglitazone ED₅₀ presented in Table 5 of supplementary information from a related study: Table 2. Ragaglitazar vs. Rosiglitazone plasma parameters ED₅₀) View Source
